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Compound of Interest

2-Amino-2-(4-
Compound Name:

ethylphenyl)acetonitrile

cat. No.: B1283301

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Amino-2-(4-ethylphenyl)acetonitrile (CAS: 746571-09-5, Molecular Formula: Ci0H12N2). The
information is intended for researchers, scientists, and professionals in drug development
engaged in the synthesis, characterization, and analysis of this compound.

While direct experimental spectra for this specific molecule are not widely published, this
document presents a comprehensive, predicted dataset based on its chemical structure and

data from analogous compounds.[1][2] The protocols provided are standardized methodologies
for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino-2-(4-ethylphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
Ar-H (ortho to
~7.35 Doublet ~8.0 2H
CH(NH2)CN)
Ar-H (ortho to
~7.20 Doublet ~8.0 2H
Ethyl)
~4.52 Singlet - 1H o-H
~ 2.65 Quartet 7.6 2H -CH2CHs
~2.10 Broad Singlet - 2H -NH:z
| ~1.25 | Triplet | 7.6 | 3H | -CH2CHs |
Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)
Chemical Shift (6, ppm) Carbon Type Assignment
~145.5 Quaternary Ar-C-CH2CHs
~134.8 Quaternary Ar-C-CH(NH2)CN
~129.0 Tertiary Ar-CH (ortho to Ethyl)
~127.5 Tertiary Ar-CH (ortho to CH(NH2)CN)
~120.1 Quaternary -C=N
~50.3 Tertiary CH(NH2)CN
~ 28.6 Secondary -CH2CHs

| ~15.4 | Primary | -CH2CHs3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Vibration Type

Functional Group

3450 - 3300 N-H Stretch Primary Amine (-NHz)
3100 - 3000 C-H Stretch Aromatic

2970 - 2850 C-H Stretch Aliphatic (Ethyl group)
2240 - 2210 C=N Stretch Nitrile

~ 1610 N-H Bend Primary Amine (-NH2)

| 1600, 1510, 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact, EIl)

m/z Proposed Identity Notes

160 [M]* Molecular lon

159 [M-H]* Loss of a hydrogen atom
Loss of the ethyl group is a
likely fragmentation pathway,

131 [M-HCN-H2]* or [M-C2Hs]* o )
resulting in a stable benzylic
cation.[2]

105 [CsHo]* Ethylphenyl cation

| 91 | [C7H~7]* | Tropylium ion |

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS

data.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-Amino-2-(4-
ethylphenyl)acetonitrile in 0.7 mL of deuterated chloroform (CDCIs). For exchange
experiments, deuterium oxide (D20) can be used.

 Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, such as a Bruker AVANCE
series instrument.[3]

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse (zg30).
o Acquisition Time: ~4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-32, depending on sample concentration.
o Spectral Width: -2 to 12 ppm.[3]
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

[¢]

Acquisition Time: ~1.5 seconds.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 512-2048, due to the low natural abundance of 13C.

[¢]

Spectral Width: -10 to 220 ppm.[3]

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase and baseline correct the resulting spectrum. Calibrate the *H spectrum to the residual
solvent peak (CDCls at 7.26 ppm) and the 13C spectrum to the CDCls triplet centered at
77.16 ppm.

IR Spectroscopy Protocol
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o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of
the compound with ~100 mg of dry KBr powder and press into a transparent disc.
Alternatively, for a rapid analysis, a Diamond ATR (Attenuated Total Reflectance) accessory
can be used with the neat solid sample.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker
Tensor or PerkinElmer Spectrum series instrument.[4]

e Acquisition:

[¢]

Spectral Range: 4000 to 400 cm™1,

Resolution: 4 cm~—1.

[e]

o

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

[¢]

Background: Record a background spectrum of the empty sample compartment (or pure
KBr pellet) prior to the sample scan.

o Data Processing: The instrument software automatically performs a background subtraction
from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable volatile
solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

e Instrumentation: Employ a mass spectrometer with an Electron Impact (El) or Electrospray
lonization (ESI) source. For trace-level quantification, a triple quadrupole tandem mass
spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[5]

e Acquisition (EI Mode):

o

lonization Energy: 70 eV.

[¢]

Source Temperature: 200-250 °C.

[¢]

Mass Range: Scan from m/z 40 to 500.
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o Introduction Method: Direct insertion probe or via Gas Chromatography (GC) inlet if the
compound is sufficiently volatile and thermally stable.

o Data Processing: The mass spectrum is generated by plotting ion abundance against the
mass-to-charge ratio (m/z). ldentify the molecular ion peak and analyze the fragmentation
pattern to deduce structural information.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic analysis and
characterization of a chemical compound like 2-Amino-2-(4-ethylphenyl)acetonitrile.

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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